(-)-Epigallocatechin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

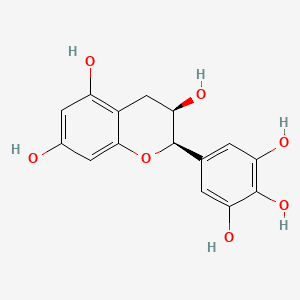

(-)-Epigallocatechin is a polyphenolic compound primarily found in green tea, known for its significant health benefits. It is a member of the flavonoid family and is particularly noted for its antioxidant properties. The compound's chemical structure features multiple hydroxyl groups, contributing to its ability to scavenge free radicals and modulate various biological pathways. (-)-Epigallocatechin is often studied in the context of its derivative, (-)-epigallocatechin gallate, which has garnered considerable attention for its potential therapeutic applications.

The proposed mechanisms of action for EGC's health benefits are primarily based on its antioxidant properties. EGC can scavenge free radicals, preventing cellular damage associated with oxidative stress []. Additionally, EGC may interact with cellular signaling pathways, potentially influencing processes like inflammation and cell proliferation. However, the precise mechanisms require further investigation.

Antioxidant Properties:

EGCG is a potent antioxidant, meaning it can neutralize harmful molecules called free radicals in the body. Free radicals can damage cells and contribute to various health conditions. Studies suggest that EGCG's antioxidant properties may help reduce oxidative stress and inflammation, potentially playing a role in preventing chronic diseases [].

Cancer Chemoprevention:

Extensive research has investigated EGCG's potential role in cancer prevention. Laboratory studies have shown that EGCG may inhibit the growth and proliferation of cancer cells through various mechanisms []. However, it's important to note that these studies are primarily conducted in cell cultures and animal models. More research is needed to determine the effectiveness of EGCG in human cancer prevention [].

Neuroprotective Effects:

EGCG's anti-inflammatory and antioxidant properties have led researchers to explore its potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that EGCG may protect brain cells from damage and improve cognitive function. However, current research is mainly in pre-clinical stages, and further investigation is needed to understand its therapeutic potential [].

Other Areas of Research:

EGCG is also being explored for its potential benefits in other areas, including:

The chemical reactivity of (-)-epigallocatechin is largely attributed to its hydroxyl groups, which can participate in various reactions such as:

- Acylation: This involves the introduction of acyl groups to form esters or amides. For example, the acylation of (-)-epigallocatechin can produce derivatives like (-)-epigallocatechin gallate through reactions with gallic acid .

- Glycosylation: This reaction leads to the formation of glycosides, enhancing solubility and bioavailability. Novel glucosylated derivatives have been synthesized, showing improved stability and biological activity .

- Methylation: This process modifies the hydroxyl groups, potentially altering the compound's bioactivity and pharmacokinetics .

(-)-Epigallocatechin exhibits a wide range of biological activities:

- Antioxidant Activity: Its ability to neutralize free radicals helps protect cells from oxidative stress, which is linked to various chronic diseases .

- Anticancer Properties: Studies have indicated that (-)-epigallocatechin can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers .

- Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing inflammation-related diseases .

- Antidiabetic Effects: Research suggests that (-)-epigallocatechin may improve insulin sensitivity and glucose metabolism, making it a candidate for managing diabetes .

Several methods are employed for synthesizing (-)-epigallocatechin and its derivatives:

- Chemical Synthesis: This includes methods like acylation and glycosylation using various reagents and catalysts. For instance, one study optimized the synthesis of (-)-epigallocatechin gallate using sodium acetate as a base in acetone, achieving high yields .

- Enzymatic Synthesis: Enzymatic methods offer regioselectivity but can be limited by cost and reaction conditions. Lipase-catalyzed reactions have been utilized for producing glycosides from (-)-epigallocatechin .

- Green Chemistry Approaches: Recent advancements focus on environmentally friendly synthesis methods that minimize waste and use sustainable resources .

(-)-Epigallocatechin has diverse applications across various fields:

- Nutraceuticals: Due to its health benefits, it is commonly included in dietary supplements aimed at improving wellness.

- Cosmetics: Its antioxidant properties make it a popular ingredient in skincare products designed to combat aging.

- Food Industry: Used as a natural preservative due to its antimicrobial properties, it enhances food safety and shelf life.

- Pharmaceuticals: Research continues into its potential as a therapeutic agent for conditions like cancer and metabolic disorders.

Several compounds share structural similarities with (-)-epigallocatechin. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (-)-Epigallocatechin Gallate | A gallate ester of epigallocatechin; potent antioxidant | Stronger anticancer properties |

| Catechin | A simpler flavonoid structure; less hydroxyl groups | Lower bioactivity compared to epigallocatechins |

| Quercetin | A flavonoid with multiple health benefits; found in many fruits | Different mechanism of action |

| Kaempferol | Another flavonoid; known for anti-inflammatory effects | Unique structural variations |

(-)-Epigallocatechin stands out due to its specific arrangement of hydroxyl groups, contributing to its unique biological activities compared to these similar compounds. Its derivatives often exhibit enhanced stability and bioactivity, making them valuable in research and application contexts.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 7 companies with hazard statement code(s):;

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H401 (25%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];

H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

SLIMQUICK is a popular, proprietary line of multi-ingredient nutritional supplements (MINS) marketed as weight loss products and sold widely in pharmacies and grocery stores as well on the internet. The major ingredients in the products include green tea extract, caffeine and various herbal, fruit and vegetable extracts. There have been rare reports of clinically apparent liver injury in patients taking SLIMQUICK products, the majority of which had clinical features suggestive of green tea hepatotoxicity.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Gallocatechol

Use Classification

Dates

2: Santamarina AB, Carvalho-Silva M, Gomes LM, Okuda MH, Santana AA, Streck EL, Seelaender M, Oller do Nascimento CM, Ribeiro EB, Lira FS, Oyama LM. Decaffeinated green tea extract rich in epigallocatechin-3-gallate prevents fatty liver disease by increased activities of mitochondrial respiratory chain complexes in diet-induced obesity mice. J Nutr Biochem. 2015 Jul 26. pii: S0955-2863(15)00158-8. doi: 10.1016/j.jnutbio.2015.07.002. [Epub ahead of print] PubMed PMID: 26300331.

3: Lee JH, Shin YC, Yang WJ, Park JC, Hyon SH, Han DW. Epigallocatechin-3-O-Gallate-Loaded Poly(lactic-co-glycolic acid) Fibrous Sheets as Anti-Adhesion Barriers. J Biomed Nanotechnol. 2015 Aug;11(8):1461-71. PubMed PMID: 26295146.

4: Papi A, Govoni M, Ciavarella C, Spisni E, Orlandi M, Farabegoli F. Epigallocatechin-3-gallate increases RXRg-mediated pro-apoptotic and anti-invasive effects in gastrointestinal cancer cell lines. Curr Cancer Drug Targets. 2015 Aug 17. [Epub ahead of print] PubMed PMID: 26278714.

5: Cai Y, He SQ, Hong HQ, Cai YP, Zhao L, Zhang M. High doses of (-)-epigallocatechin-3-gallate from green tea induces cardiac fibrosis in mice. Biotechnol Lett. 2015 Aug 14. [Epub ahead of print] PubMed PMID: 26272391.

6: Betts JW, Sharili AS, Phee LM, Wareham DW. In Vitro Activity of Epigallocatechin Gallate and Quercetin Alone and in Combination versus Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. J Nat Prod. 2015 Aug 12. [Epub ahead of print] PubMed PMID: 26267658.

7: Yao HT, Yang YC, Chang CH, Yang HT, Yin MC. Protective effects of (-)-epigallocatechin-3-gallate against acetaminophen-induced liver injury in rats). Biomedicine (Taipei). 2015 Sep;5(3):15. doi: 10.7603/s40681-015-0015-8. Epub 2015 Aug 12. PubMed PMID: 26264479; PubMed Central PMCID: PMC4531855.

8: Ning Y, Ling J, Wu CD. Synergistic effects of tea catechin epigallocatechin gallate and antimycotics against oral Candida species. Arch Oral Biol. 2015 Jul 13;60(10):1565-1570. doi: 10.1016/j.archoralbio.2015.07.001. [Epub ahead of print] PubMed PMID: 26263544.

9: Lu QY, Zhang L, Yee JK, Go VW, Lee WN. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells. Metabolomics. 2015 Feb;11(1):71-80. PubMed PMID: 26246802; PubMed Central PMCID: PMC4523095.

10: Wubetu GY, Shimada M, Morine Y, Ikemoto T, Ishikawa D, Iwahashi S, Yamada S, Saito Y, Arakawa Y, Imura S. Epigallocatechin gallate hinders human hepatoma and colon cancer sphere formation. J Gastroenterol Hepatol. 2015 Aug 4. doi: 10.1111/jgh.13069. [Epub ahead of print] PubMed PMID: 26241688.